molecular formula C11H15ClN2O2 B1283666 Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate CAS No. 285119-72-4

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate

Cat. No.: B1283666
CAS No.: 285119-72-4
M. Wt: 242.7 g/mol
InChI Key: MGMROIDEKDNQND-UHFFFAOYSA-N
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Description

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C11H15ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a chloropyridinyl group, and a carbamate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate typically involves the reaction of 6-chloropyridine-3-methanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 6-chloropyridine-3-methanol and tert-butyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (6-chloropyridin-3-yl)carbamate
  • Tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate
  • Tert-butyl (6-chloropyridin-2-yl)carbamate

Uniqueness

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate is unique due to the presence of the chloropyridinyl group, which imparts specific chemical reactivity and biological activity. The combination of the tert-butyl and carbamate groups further enhances its stability and solubility, making it a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl N-[(6-chloropyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMROIDEKDNQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572891
Record name tert-Butyl [(6-chloropyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285119-72-4
Record name tert-Butyl [(6-chloropyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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